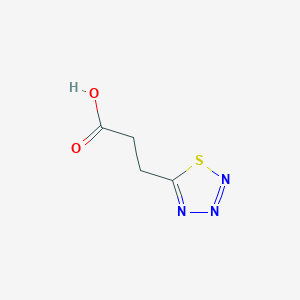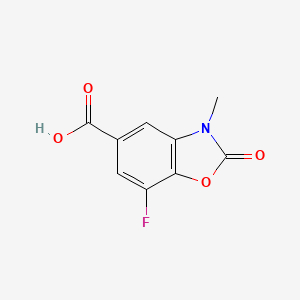
P,P-Diisopropylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P,P-Diisopropylphosphinic amide is an organophosphorus compound characterized by the presence of two isopropyl groups attached to a phosphinic amide functional group
準備方法
Synthetic Routes and Reaction Conditions
P,P-Diisopropylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(i-Pr)_2P(O)Cl} + \text{NH}_3 \rightarrow \text{(i-Pr)_2P(O)NH}_2 + \text{HCl} ]
Another method involves the use of diisopropylphosphinic acid as a starting material, which is then converted to the amide using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
P,P-Diisopropylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphinic amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
P,P-Diisopropylphosphinic amide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
作用機序
The mechanism by which P,P-Diisopropylphosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic amide group can form stable complexes with metal ions, influencing catalytic activity and binding affinity .
類似化合物との比較
Similar Compounds
- Diisopropylphosphinic acid
- Diisopropylphosphinic chloride
- Diisopropylphosphine oxide
Uniqueness
P,P-Diisopropylphosphinic amide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .
特性
分子式 |
C6H16NOP |
|---|---|
分子量 |
149.17 g/mol |
IUPAC名 |
2-[amino(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C6H16NOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H2,7,8) |
InChIキー |
OSTIOWAAEJSDSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=O)(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B13346482.png)
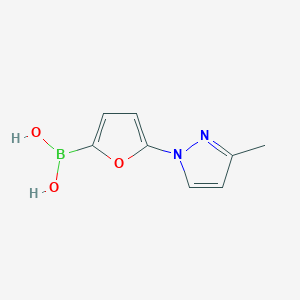
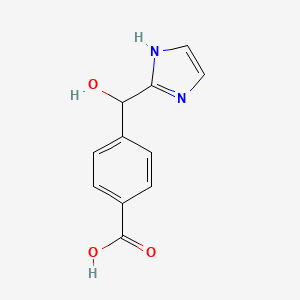
![1-[5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-yl]ethan-1-one](/img/structure/B13346503.png)

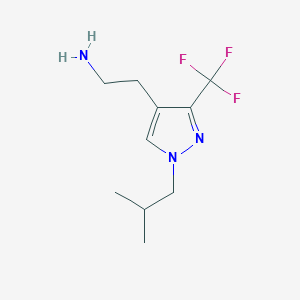
![Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13346511.png)
![3-Thia-9-azaspiro[5.5]undecane-8,10-dione](/img/structure/B13346512.png)
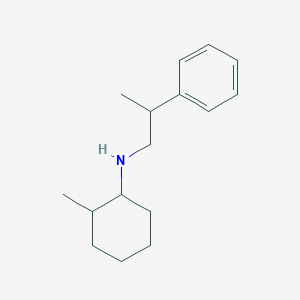

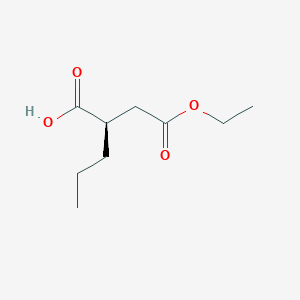
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
